molecular formula C9H7BrO B1598681 3-(3-Bromophenyl)prop-2-yn-1-ol CAS No. 170859-80-0

3-(3-Bromophenyl)prop-2-yn-1-ol

Cat. No. B1598681
M. Wt: 211.05 g/mol
InChI Key: UNSAJINGUOTTRA-UHFFFAOYSA-N
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Description

“3-(3-Bromophenyl)prop-2-yn-1-ol” is a chemical compound with the CAS Number: 170859-80-0 . It has a molecular weight of 211.06 . The compound is typically stored at 2-8°C . It appears as a liquid and can be pale-yellow to yellow-brown in color .


Molecular Structure Analysis

The InChI code for “3-(3-Bromophenyl)prop-2-yn-1-ol” is 1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-(3-Bromophenyl)prop-2-yn-1-ol” has a molecular weight of 211.06 . It is a liquid and can be pale-yellow to yellow-brown in color . The compound is typically stored at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactivity

3-(3-Bromophenyl)prop-2-yn-1-ol serves as a precursor in the synthesis of complex organic molecules. For instance, it is involved in carbonyl propargylation reactions to produce 1-substituted but-3-yn-1-ols through reactions with tin(II) chloride and tetrabutylammonium bromide in water, showcasing its utility in creating compounds with potential applications in material science and pharmacology (Masuyama et al., 1998).

Polymer Science

This compound is also instrumental in the field of polymer science. It has been used to initiate controlled chain-growth polymerization, leading to polymers like regioregular poly(3-hexylthiophene) (P3HT) with controlled molecular weights and narrow molecular weight distributions. This highlights its role in advancing materials for electronic and photonic devices (Bronstein & Luscombe, 2009).

Anticancer Research

In the realm of medicinal chemistry, derivatives of 3-(3-Bromophenyl)prop-2-yn-1-ol have been evaluated for their anticancer properties. For example, studies have synthesized novel chalcones from this compound, which were then assessed for their ability to bind to DNA, inhibit urease, and showcase antioxidant potential. These activities suggest a promising avenue for the development of new therapeutic agents (Rasool et al., 2021).

Nonlinear Optical Properties

The compound and its derivatives have been studied for their third-order nonlinear optical (NLO) properties. Research using picosecond pulses has demonstrated significant NLO properties, indicating potential applications in optical limiting and other photonic technologies (D’silva et al., 2012).

Catalysis

3-(3-Bromophenyl)prop-2-yn-1-ol is also a key player in catalytic processes, such as in the synthesis of poly(3-hexylthiophene) through Ni-catalyzed chain-growth polymerization. This demonstrates its utility in creating well-defined polymers for various applications (Miyakoshi et al., 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist/vapours/spray, wearing protective clothing, and washing thoroughly after handling .

properties

IUPAC Name

3-(3-bromophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSAJINGUOTTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394612
Record name 3-(3-bromophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)prop-2-yn-1-ol

CAS RN

170859-80-0
Record name 3-(3-bromophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-bromoiodobenzene (5.00 g), copper(I) iodide (67.4 mg), triphenylphosphine (232 mg), tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (366 mg), propargyl alcohol (1.15 ml), diisopropylethylamine (12.3 ml) and tetrahydrofuran (90 ml) was stirred at room temperature for 15 hr. The reaction mixture was added to brine, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=98:2-70:30) to give the object product (3.42 g) as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
232 mg
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
67.4 mg
Type
catalyst
Reaction Step One
Quantity
366 mg
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
浅野成美 - (No Title), 2018 - core.ac.uk
第 2 節 反応条件の検討 16 第 3 節 基質適用範囲の検討 19 第 4 節 反応機構の推定 24 第 3 章 タンデム反応によるインドール-3-カルボン酸の合成 27 第 1 節 研究背景 27 第 2 節 反応条件の…
Number of citations: 6 core.ac.uk

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